2,4-diethoxy-N-methylbenzamide

Description

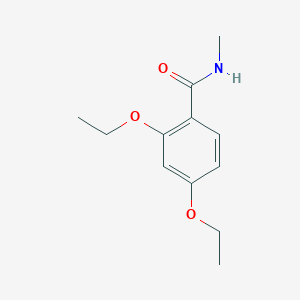

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-9-6-7-10(12(14)13-3)11(8-9)16-5-2/h6-8H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYIBTAOCBBFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)NC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 2,4 Diethoxy N Methylbenzamide

Established Synthetic Routes for the Benzamide (B126) Core Structure

The formation of the amide bond is a fundamental transformation in organic synthesis. For a target like 2,4-diethoxy-N-methylbenzamide, the core benzamide structure can be assembled through several well-established methods, starting from a suitably substituted benzoic acid or its derivative. A plausible synthetic precursor for the target molecule is 2,4-dihydroxybenzoic acid, which can be synthesized from resorcinol via the Kolbe-Schmitt reaction. wikipedia.orgresearchgate.net The hydroxyl groups can then be etherified, followed by amidation.

Traditional Amidation Reactions and Their Mechanistic Underpinnings

Historically, the most common method for amide bond formation involves the activation of a carboxylic acid, followed by reaction with an amine. youtube.com A classic approach is the conversion of the carboxylic acid to a more reactive acyl chloride. wikipedia.org For instance, 2,4-diethoxybenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,4-diethoxybenzoyl chloride.

The mechanism of this activation involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur or carbonyl carbon of the chlorinating agent, followed by the elimination of a leaving group to form a highly reactive acyl chlorosulfite or acyl oxalyl chloride intermediate. Subsequent nucleophilic attack by a chloride ion and collapse of this intermediate yields the desired acyl chloride with the release of sulfur dioxide and hydrogen chloride, or carbon dioxide, carbon monoxide, and hydrogen chloride, respectively.

The resulting 2,4-diethoxybenzoyl chloride is then reacted with methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. mdpi.com This intermediate then collapses, expelling the chloride ion as a leaving group and forming the N-methylbenzamide product after deprotonation of the nitrogen atom. youtube.comwikipedia.org

| Reaction Step | Reagents | Key Intermediate | Byproducts |

| Carboxylic acid activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chlorosulfite or Acyl oxalyl chloride | SO₂, HCl or CO₂, CO, HCl |

| Amidation | Methylamine (CH₃NH₂) | Tetrahedral carbonyl addition intermediate | HCl (neutralized by excess amine or added base) |

Optimized Ester Aminolysis and Carboxylic Acid Coupling Approaches

Direct amidation of carboxylic acids without prior conversion to acyl chlorides is often preferred due to milder reaction conditions and reduced formation of corrosive byproducts. This is typically achieved using coupling reagents. A wide variety of such reagents exist, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium salts. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

Another established route is the aminolysis of esters. wikipedia.org In this approach, a methyl or ethyl ester of 2,4-diethoxybenzoic acid would be reacted with methylamine. The reaction mechanism is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide (e.g., methoxide or ethoxide) as the leaving group to yield the amide. wikipedia.org While generally requiring more forcing conditions (e.g., heating) than the acyl chloride method due to the poorer leaving group ability of alkoxides compared to chloride, this method avoids the use of harsh chlorinating agents. nih.gov The reaction can be driven to completion by using a large excess of the amine or by removing the alcohol byproduct. youtube.com

| Method | Activating/Coupling Agent | Typical Solvent | General Conditions |

| Carboxylic Acid Coupling | EDC, DCC, HATU, PyBOP | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature |

| Ester Aminolysis | None (direct reaction) | Methanol, Ethanol, or neat amine | Elevated temperatures, sealed vessel |

Advanced Strategies for Regioselective Diethoxy and N-Methyl Substituent Introduction

The synthesis of this compound requires not only the formation of the amide bond but also the precise placement of the two ethoxy groups on the benzene (B151609) ring. Advanced synthetic strategies offer elegant solutions for achieving this regioselectivity.

Palladium-Catalyzed Coupling Reactions in Aromatic Amide Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl and N-alkyl amides. rsc.org While direct amidation of a pre-formed 2,4-diethoxybenzoyl derivative is a viable route, palladium catalysis offers an alternative approach for constructing the C-N bond. For instance, one could envision a scenario starting with a dihalogenated benzene derivative, where one halogen is selectively displaced by an ethoxy group, followed by amidation and then a second etherification. However, a more convergent approach involves the use of a pre-functionalized aryl halide.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. nih.gov The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. rsc.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands being commonly employed to facilitate both the oxidative addition and reductive elimination steps. semanticscholar.org

Site-Selective Functionalization of Aromatic Rings for Ether Installation

The regioselective introduction of the two ethoxy groups at the 2- and 4-positions is a critical aspect of the synthesis. A common and effective strategy is to start with a precursor that already contains hydroxyl groups at these positions, namely 2,4-dihydroxybenzoic acid. guidechem.com This precursor can be synthesized from resorcinol through the Kolbe-Schmitt reaction. wikipedia.org

With 2,4-dihydroxybenzoic acid in hand, the two hydroxyl groups can be converted to ethoxy groups via the Williamson ether synthesis. wikipedia.orgkhanacademy.org This reaction involves the deprotonation of the hydroxyl groups with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding alkoxides. These alkoxides then act as nucleophiles and displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired ether linkages. youtube.commasterorganicchemistry.comlibretexts.org The phenolic protons of 2,4-dihydroxybenzoic acid are sufficiently acidic to be deprotonated by a moderately strong base.

| Reaction | Starting Material | Reagents | Product |

| Kolbe-Schmitt Reaction | Resorcinol | CO₂, base (e.g., KHCO₃) | 2,4-Dihydroxybenzoic acid |

| Williamson Ether Synthesis | 2,4-Dihydroxybenzoic acid | Ethyl iodide (or bromide), K₂CO₃ | 2,4-Diethoxybenzoic acid |

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory scale requires careful optimization of reaction parameters to ensure efficiency, safety, and reproducibility. For the multi-step synthesis of this compound, several factors must be considered.

In the etherification step, the choice of base and solvent can significantly impact the reaction rate and yield. While strong bases like NaH ensure complete deprotonation, they require anhydrous conditions. Weaker bases like K₂CO₃ are often more practical for larger scale reactions. The choice of solvent can also influence the solubility of the reactants and the rate of the SN2 reaction.

For the amidation step, if a coupling reagent is used, the stoichiometry of the reagents must be carefully controlled to minimize side reactions and facilitate purification. The removal of byproducts from coupling reagents can be a significant challenge on a larger scale. In the case of palladium-catalyzed reactions, minimizing the catalyst loading is a key optimization goal to reduce costs and the levels of residual palladium in the final product. acs.orgacs.org The efficiency of these catalytic systems is highly dependent on the ligand, base, solvent, and temperature. uwindsor.ca

| Process Step | Key Optimization Parameters | Scale-Up Challenges |

| Etherification | Base selection, solvent, temperature, stoichiometry of ethylating agent | Handling of large quantities of flammable solvents and reactive reagents, ensuring complete reaction. |

| Amidation (Coupling) | Choice of coupling reagent, stoichiometry, temperature, reaction time | Removal of coupling agent byproducts, cost of reagents. |

| Amidation (Pd-catalyzed) | Catalyst and ligand selection, catalyst loading, base, solvent, temperature | Catalyst cost, removal of residual palladium, sensitivity to air and moisture. |

| Purification | Solvent selection for crystallization, cooling profile | Achieving high purity and yield, handling of large volumes of solids and solvents. |

Investigation of Solvent Effects and Temperature Regimes on Reaction Efficiency

The efficiency of N-alkylation reactions, a key step in the synthesis of this compound, is profoundly influenced by the choice of solvent and the operating temperature. The solvent's role extends beyond simply dissolving reactants; it can affect reactant solubility, reagent stability, and the transition state energies of the reaction pathway.

Polar aprotic solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are often employed in amide synthesis. THF, for instance, is effective in many organometallic reactions and can be a suitable medium for reactions involving metal-organic framework (MOF) catalysts. researchgate.net However, the selection of an optimal solvent requires careful consideration of all reaction components. In some cases, less polar solvents like toluene or even solvent-free conditions have proven effective, particularly in methodologies guided by green chemistry principles. researchgate.net The use of solvent-free, mechanochemical conditions, such as ball milling, represents an innovative approach to circumvent challenges associated with solvent selection and solubility. researchgate.net

Temperature is a critical parameter that dictates reaction kinetics. For the synthesis of N-methylbenzamides from methyl benzoate and methylamine, reaction temperatures are typically maintained between 60 and 150°C. google.com Lower temperatures within this range necessitate longer reaction times, while higher temperatures can increase the autogenous pressure within the reactor, especially at the initial phase of the reaction. google.com Optimization studies for similar amide syntheses have shown that a temperature of 90-100°C often provides a balance between reaction rate and yield, minimizing degradation and side-product formation. researchgate.netsld.cu

The interplay between solvent and temperature is crucial for maximizing the yield of this compound. The following interactive table illustrates hypothetical reaction efficiencies based on typical findings in benzamide synthesis.

Interactive Data Table: Effect of Solvent and Temperature on Yield Users can filter and sort the data to compare hypothetical outcomes.

| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Toluene | 110 | 12 | 85 |

| Tetrahydrofuran (THF) | 65 | 24 | 78 |

| Dichloromethane (DCM) | 40 | 24 | 72 |

| Dimethylformamide (DMF) | 100 | 8 | 90 |

| Acetonitrile | 80 | 16 | 82 |

| Solvent-Free | 120 | 6 | 88 |

Catalyst Selection and Loading for Enhanced Chemical Yields

Catalysis is fundamental to the development of efficient and selective methods for amide bond formation. The choice of catalyst and its optimal loading can dramatically increase reaction rates, improve yields, and enable reactions under milder conditions. For the synthesis of this compound, both homogeneous and heterogeneous catalysts can be considered.

Heterogeneous catalysts, such as metal oxides like Titania (TiO₂) and Zirconia (ZrO₂), are attractive due to their stability, reusability, and ease of separation from the reaction mixture. researchgate.netmdpi.com Zirconium-based catalysts, in particular, have shown superior performance in direct amidation reactions. researchgate.net The development of composite magnetic catalysts offers further advantages for catalyst recovery and recycling in industrial applications. mdpi.com

Homogeneous catalysts, including organocatalysts and metal complexes, offer high activity and selectivity under mild conditions. nih.gov For instance, a simple organocatalyst, Cat-Se, has been shown to facilitate amide synthesis in high yields under light irradiation at ambient temperatures. nih.gov Boronic acid derivatives have also emerged as highly active, bench-stable catalysts effective at room temperature for a wide range of substrates. acs.org

Catalyst loading is a critical variable to optimize. While higher loading might increase the reaction rate, it also adds to the cost and can complicate purification. Studies often investigate catalyst loading in the range of 2.5 to 20 mol%. researchgate.netnih.gov For many processes, an optimal loading of 5-10 mol% is found to provide the best balance of efficiency and practicality. researchgate.netnih.gov

The following table compares potential catalysts for the synthesis of this compound, based on data from analogous reactions.

Interactive Data Table: Comparison of Catalysts for Benzamide Synthesis Users can filter by catalyst type and sort by yield to identify potentially optimal systems.

| Catalyst | Catalyst Type | Loading (mol%) | Temperature (°C) | Hypothetical Yield (%) |

| Sulfated TiO₂ | Heterogeneous | 10 | 115 | 92 |

| Zirconium-based MOF | Heterogeneous | 5 | 90 | 95 |

| Cat-Se (Organocatalyst) | Homogeneous | 10 | 25 (Light) | 91 |

| (2-thienylmethyl)phenylboronic acid | Homogeneous | 5 | 25 | 89 |

| Copper-MOF | Heterogeneous | 10 | 100 | 88 |

| Palladium Pincer Complex | Homogeneous | 0.5 | 110 | 92 |

Exploration of Sustainable Synthetic Pathways for Benzamide Analogues

The increasing emphasis on environmental responsibility in the chemical industry has driven the exploration of sustainable synthetic methods. Green chemistry principles provide a framework for designing processes that are safer, more efficient, and less impactful on the environment.

Application of Green Chemistry Principles in Synthetic Design

The core principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are highly relevant to the synthesis of benzamide analogues. chemmethod.comresearchgate.net Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant waste and have poor atom economy. mdpi.comresearchgate.net

A key strategy in green synthetic design is the use of catalysis to replace these reagents. Direct amide synthesis, where a carboxylic acid and an amine are coupled directly with the elimination of only water, is an ideal green reaction. mdpi.com This can be achieved using various heterogeneous catalysts that are easily recoverable and reusable. researchgate.net

Solvent selection is another critical aspect. Many common organic solvents are toxic and volatile. Green chemistry encourages the use of safer alternatives like water, or eliminating solvents altogether through techniques like solid-state reactions or reactions under neat conditions. nih.govmdpi.com The use of deep eutectic solvents (DESs), which can act as both the reaction medium and reagent, offers a sustainable approach by avoiding external solvents. nih.gov Furthermore, employing renewable raw materials and designing energy-efficient processes, often at ambient temperature and pressure, are central to reducing the environmental footprint of chemical manufacturing. researchgate.netsphinxsai.com

Continuous Flow Chemistry Techniques for Efficient Compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. prolabas.com In a flow reactor, reactants are continuously pumped through a heated and/or pressurized tube, often packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. mdpi.comthieme-connect.de

For the production of benzamide analogues, continuous flow systems can be particularly advantageous. The high surface-area-to-volume ratio in microreactors enables rapid heat and mass transfer, allowing for reactions to be performed at higher temperatures and pressures safely. prolabas.com This can significantly shorten reaction times compared to batch methods. mdpi.com For instance, a reaction that takes hours in a batch reactor might be completed in minutes or even seconds in a flow system. mdpi.comacs.org

Novel Approaches and Unconventional Reaction Pathways for Benzamide Formation

Beyond traditional methods, research into amide bond formation continues to yield innovative and unconventional strategies. These novel pathways often provide access to amides under exceptionally mild conditions, with different substrate scopes or through unique mechanistic routes, offering new tools for synthesizing complex molecules like this compound.

One such approach is the direct formation of amides from carboxylic acids and amines using Nature-inspired thioester intermediates. This 1-pot process can be run under neat conditions or in water, avoiding traditional and often hazardous coupling reagents entirely, thus representing a significant advancement in green chemistry. nih.gov

Enzymatic or biocatalytic methods offer another powerful, green alternative. Enzymes can catalyze amide bond formation with high chemo- and stereoselectivity in aqueous environments under mild conditions. rsc.org The use of ATP-dependent enzymes that proceed through acyl-phosphate intermediates is a strategy employed by nature that is being harnessed for synthetic applications. rsc.org

Other modern methods include oxidative amidation, which can form amides by coupling aldehydes or alcohols with amines, and tandem reactions that combine multiple transformations in one pot. researchgate.netmdpi.com For example, a direct synthesis of N-alkylated amides from nitriles and alcohols has been developed using an Iridium catalyst, proceeding through a tandem hydration/N-alkylation sequence. researchgate.net These cutting-edge methods expand the synthetic chemist's toolbox, enabling the efficient and sustainable synthesis of a diverse range of benzamide derivatives.

Comprehensive Spectroscopic and Structural Characterization of 2,4 Diethoxy N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within 2,4-diethoxy-N-methylbenzamide can be determined.

Advanced 1H and 13C NMR Techniques for Proton and Carbon Framework Elucidation

The 1H NMR spectrum provides information on the chemical environment and connectivity of protons, while the 13C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the two ethoxy groups. The aromatic region would likely display an ABX spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. A broad signal for the amide proton (N-H) is also anticipated, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The 13C NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will have shifts influenced by the electron-donating ethoxy groups and the electron-withdrawing amide group. The carbons of the N-methyl and ethoxy groups will appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| N-H | ~8.0-8.5 | Broad Singlet | - | Amide proton |

| Ar-H6 | ~8.0-8.2 | Doublet | ~8.5-9.0 | Ortho to amide, meta to ethoxy |

| Ar-H5 | ~6.4-6.6 | Doublet of Doublets | J ≈ 8.5-9.0, J ≈ 2.0-2.5 | Meta to amide and ethoxy |

| Ar-H3 | ~6.4-6.5 | Doublet | ~2.0-2.5 | Ortho to one ethoxy, meta to another |

| O-CH₂ (C4) | ~4.0-4.2 | Quartet | ~7.0 | Methylene (B1212753) of ethoxy group at C4 |

| O-CH₂ (C2) | ~4.0-4.2 | Quartet | ~7.0 | Methylene of ethoxy group at C2 |

| N-CH₃ | ~2.9-3.1 | Doublet | ~4.5-5.0 | N-methyl group coupled to N-H |

| O-CH₂-CH₃ (C4) | ~1.3-1.5 | Triplet | ~7.0 | Methyl of ethoxy group at C4 |

| O-CH₂-CH₃ (C2) | ~1.3-1.5 | Triplet | ~7.0 | Methyl of ethoxy group at C2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~168-170 | Amide Carbonyl |

| C4 | ~160-162 | Aromatic C attached to ethoxy |

| C2 | ~158-160 | Aromatic C attached to ethoxy |

| C6 | ~130-132 | Aromatic CH |

| C1 | ~118-120 | Aromatic C attached to amide |

| C5 | ~105-107 | Aromatic CH |

| C3 | ~98-100 | Aromatic CH |

| O-CH₂ (C4) | ~63-65 | Methylene of ethoxy group |

| O-CH₂ (C2) | ~63-65 | Methylene of ethoxy group |

| N-CH₃ | ~26-28 | N-methyl carbon |

| O-CH₂-CH₃ (C4) | ~14-16 | Methyl of ethoxy group |

| O-CH₂-CH₃ (C2) | ~14-16 | Methyl of ethoxy group |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key expected correlations include those between the aromatic protons H-5 and H-6, and within each ethoxy group between the methylene (-OCH₂) and methyl (-CH₃) protons. A correlation between the N-H proton and the N-CH₃ protons would confirm the J-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for H-3, H-5, and H-6 to their corresponding aromatic carbon signals. Likewise, it would connect the methylene and methyl proton signals of the ethoxy groups and the N-methyl group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Expected key correlations include:

From the N-methyl protons to the carbonyl carbon (C=O).

From the H-6 proton to the carbonyl carbon (C=O) and C-4.

From the methylene protons of the ethoxy groups to the aromatic carbons they are attached to (C-2 and C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key application would be to investigate the conformation around the C-N amide bond, which can exhibit restricted rotation. A NOESY correlation between the N-methyl protons and the H-6 aromatic proton would suggest a specific spatial arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular Vibrations

Vibrational spectroscopy probes the different vibrational modes of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.

Characteristic Group Frequencies and Their Correlation with Molecular Structure

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the amide functional group and the substituted aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3350-3250 | N-H Stretch | Secondary Amide | Medium-Strong | Weak |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Medium | Strong |

| 3000-2850 | C-H Stretch (sp³) | -CH₃, -CH₂ | Strong | Medium |

| 1650-1630 | C=O Stretch (Amide I) | Secondary Amide | Very Strong | Medium |

| 1600-1580 | C=C Stretch | Aromatic Ring | Medium | Strong |

| 1550-1510 | N-H Bend (Amide II) | Secondary Amide | Strong | Weak |

| 1250-1200 | C-O-C Stretch (Aryl Ether) | Asymmetric | Strong | Medium |

| 1100-1000 | C-O-C Stretch (Aryl Ether) | Symmetric | Medium | Strong |

| ~750 | C-N Bend (Amide III) | Secondary Amide | Medium | Weak |

Conformational Insights from Vibrational Band Analysis

The position and shape of the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands in the IR spectrum are sensitive to hydrogen bonding and conformation. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another would be expected, leading to a shift in these band positions compared to a dilute solution in a non-polar solvent. Analysis of these bands under different conditions can provide information about molecular association and preferred conformations.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₇NO₃. Its calculated monoisotopic mass is 223.1208 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this precise mass, thereby validating the elemental composition.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z 223 would be observed. Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a fragment corresponding to the N-methylformamide cation or the diethoxybenzoyl cation.

Loss of substituents: Loss of an ethyl radical (•CH₂CH₃, -29 Da) or an ethoxy radical (•OCH₂CH₃, -45 Da) from the molecular ion are common fragmentation pathways for ethoxy-substituted aromatic compounds.

Formation of the Benzoyl Cation: A prominent peak at m/z 179 would be expected, corresponding to the [C₆H₃(OCH₂CH₃)₂CO]⁺ ion, formed by cleavage of the C-N bond.

McLafferty Rearrangement: While less common for amides compared to esters or ketones, a rearrangement involving the ethoxy groups could potentially occur.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound (EI)

| m/z | Proposed Fragment Ion | Formula | Notes |

| 223 | [M]⁺˙ | [C₁₂H₁₇NO₃]⁺˙ | Molecular Ion |

| 194 | [M - C₂H₅]⁺ | [C₁₀H₁₂NO₃]⁺ | Loss of an ethyl radical |

| 179 | [M - NHCH₃]⁺ | [C₁₁H₁₃O₃]⁺ | Diethoxybenzoyl cation |

| 178 | [M - OCH₂CH₃]⁺ | [C₁₀H₁₂NO₂]⁺ | Loss of an ethoxy radical |

| 151 | [C₉H₁₁O₂]⁺ | Fragment from loss of ethoxy and CO | |

| 121 | [C₇H₅O₂]⁺ | Fragment from further decomposition |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₁₂H₁₇NO₃, the exact mass of its molecular ion ([M]+• or [M+H]⁺) can be calculated and compared to an experimentally determined value.

The theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This theoretical value serves as a benchmark for experimental HRMS measurements, which can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Calculated Monoisotopic Mass | 223.120844 |

An experimental HRMS analysis of this compound would be expected to yield a mass measurement that corresponds closely to this calculated value, thereby verifying its elemental composition.

Investigation of Fragmentation Pathways for Structural Confirmation

Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several predictable fragmentation pathways can be proposed based on the functional groups present (amide, ethoxy groups, aromatic ring).

Common fragmentation mechanisms for such compounds include alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) and cleavage of the amide bond. libretexts.org The most likely fragmentation pathways would involve:

Loss of the N-methyl group: Cleavage of the N-CH₃ bond.

Cleavage of the amide C-N bond: This would lead to the formation of a stable 2,4-diethoxybenzoyl cation.

Loss of ethylene: A common fragmentation for ethyl ethers, proceeding through a McLafferty-type rearrangement or other mechanisms, leading to the loss of a C₂H₄ moiety.

Loss of the ethoxy group: Cleavage of the C-O bond of one of the ethoxy substituents.

Cleavage of the carbonyl group: Loss of CO from the benzoyl fragment.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of atoms within the molecule. chemguide.co.uklibretexts.org

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Structure of Fragment |

|---|---|---|

| 208.10 | •CH₃ | [M - CH₃]⁺ |

| 194.08 | •C₂H₅ | [M - C₂H₅]⁺ |

| 179.07 | C₂H₄O | [M - C₂H₄O]⁺ (Loss of ethoxy radical) |

| 178.09 | HNCH₃ | [2,4-diethoxybenzoyl]⁺ |

| 150.06 | HNCH₃, CO | [2,4-diethoxyphenyl]⁺ |

| 121.03 | HNCH₃, CO, C₂H₅ | [hydroxyphenyl-ethoxide]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores.

Analysis of Electronic Transitions and Chromophoric Behavior

The primary chromophore in this compound is the substituted benzoyl system. This system contains π electrons in the aromatic ring and the carbonyl group, as well as non-bonding (n) electrons on the oxygen and nitrogen atoms. The expected electronic transitions are primarily π → π* and n → π*. cutm.ac.inyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy and result in strong absorption bands. For benzamide (B126), these transitions are often referred to as the E₂ and B bands. uomustansiriyah.edu.iq

n → π Transitions:* This involves the excitation of a non-bonding electron (from the carbonyl oxygen or amide nitrogen) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are generally much weaker in intensity (lower molar absorptivity) than π → π* transitions. cutm.ac.inmasterorganicchemistry.com

The spectrum of this compound is expected to show intense absorption bands in the UV region corresponding to these transitions.

Influence of Substituents on Absorption Maxima and Intensities

Substituents on a chromophore can significantly alter the wavelength (λ_max) and intensity (molar absorptivity, ε) of its absorption bands. shimadzu.com In this compound, the key substituents are the two electron-donating ethoxy (-OCH₂CH₃) groups and the N-methylcarboxamide (-CONHCH₃) group.

Ethoxy Groups: As auxochromes, the ethoxy groups possess non-bonding electrons on the oxygen atoms that can interact with the π-system of the benzene ring through resonance. This electron-donating effect increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the energy gap for the π → π* transition. This results in a bathochromic shift (red shift) to a longer λ_max compared to unsubstituted benzamide. nih.gov

N-methylcarboxamide Group: This group also influences the electronic structure. The nitrogen's lone pair can participate in resonance with the carbonyl group, which in turn is conjugated with the aromatic ring.

The combined effect of these substituents is a shift of the primary absorption bands to longer wavelengths, likely into the near-UV range.

| Compound | Expected λ_max (nm) for Primary π → π* Transition | Effect of Substituents |

|---|---|---|

| Benzene | ~255 | Reference Aromatic System |

| Benzamide | ~268-275 | Bathochromic shift due to -CONH₂ group |

| This compound | >280 (Estimated) | Significant bathochromic shift due to two electron-donating ethoxy groups in conjugation with the benzamide system. |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a crystal structure for this compound is not publicly available, valuable insights can be gained by analyzing the crystal structure of the closely related compound, 4-methoxy-N-methylbenzamide . This compound shares the N-methylbenzamide core and an alkoxy substituent, providing a reliable model for expected bond lengths, angles, and packing behavior.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystalline State

In the crystal structure of a molecule, bond lengths and angles provide fundamental information about its geometry. The planarity of the aromatic ring and the amide group, as well as the orientation of these groups relative to each other (defined by dihedral angles), are key structural features.

For 4-methoxy-N-methylbenzamide, studies have shown that the molecule is nearly planar, with a small dihedral angle between the plane of the benzene ring and the amide group. iucr.org In the crystal, molecules are often linked by intermolecular hydrogen bonds, typically between the amide N-H donor and the carbonyl O acceptor of an adjacent molecule, forming chains or sheets. nih.gov

The introduction of a second ethoxy group at the 2-position in this compound would be expected to introduce some steric hindrance. This could potentially increase the dihedral angle between the benzene ring and the amide group compared to the 4-substituted analogue. However, the fundamental bond lengths and angles within the benzamide and ethoxy moieties are expected to be similar.

Below is a table of selected, representative bond lengths and angles from related benzamide structures, which would be expected to be comparable in this compound. researchgate.netresearchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Expected Value | Angle | Expected Value |

| C(ar)-C(ar) | 1.38 - 1.40 | C(ar)-C(ar)-C(ar) | 119 - 121 |

| C(ar)-C(=O) | 1.49 - 1.51 | C(ar)-C(=O)-N | 116 - 119 |

| C=O | 1.23 - 1.25 | O=C-N | 121 - 124 |

| C-N | 1.33 - 1.35 | C(=O)-N-C(methyl) | 120 - 123 |

| N-C(methyl) | 1.45 - 1.47 | C(ar)-O-C(ethyl) | 117 - 119 |

| C(ar)-O | 1.36 - 1.38 | O-C(ethyl)-C(methyl) | 107 - 110 |

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystals

Following extensive searches of scientific literature and crystallographic databases, no specific experimental data on the crystal structure, intermolecular interactions, or supramolecular assembly of this compound could be located.

To provide a relevant theoretical framework, the analysis of a closely related compound, 4-Methoxy-N-methylbenzamide, can offer insights into the types of interactions that might be expected. In the crystal structure of 4-Methoxy-N-methylbenzamide, the molecules are linked by intermolecular N—H···O hydrogen bonds. These primary interactions are further supported by weaker C—H···O contacts, forming chains of molecules. These chains are then interconnected through C—H···π interactions, resulting in a complex three-dimensional network researchgate.netnih.gov.

A summary of the types of interactions observed in the analogous 4-Methoxy-N-methylbenzamide is presented in the table below.

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H | O (carbonyl) | Forms primary chains of molecules. |

| Weak Interaction | C-H (aromatic) | O (carbonyl) | Provides additional stability to the hydrogen-bonded chains. |

| Weak Interaction | C-H (methyl) | π system (benzene ring) | Links the molecular chains into a three-dimensional network. |

Chiroptical Spectroscopic Methods for Stereochemical Analysis (If Chiral Derivatives are Explored)

There is no information available in the searched scientific literature regarding the synthesis or study of chiral derivatives of this compound.

Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Insights

In the absence of any reported chiral derivatives of this compound, no studies utilizing Circular Dichroism (CD) spectroscopy for its conformational or stereochemical analysis have been performed. CD spectroscopy is a powerful technique for investigating the three-dimensional structure of chiral molecules. Should chiral analogues of this compound be synthesized in the future, CD spectroscopy would be an invaluable tool for elucidating their absolute configuration and preferred conformations in solution.

Advanced Computational and Theoretical Chemistry Studies of 2,4 Diethoxy N Methylbenzamide

Computational Prediction of Spectroscopic ParametersNo computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of 2,4-diethoxy-N-methylbenzamide are available to compare with experimental data.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry allows for the ab initio prediction of NMR parameters, such as chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

Theoretical NMR parameters for this compound can be calculated using quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.

Methodology: The computational process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is crucial as NMR parameters are highly sensitive to molecular geometry.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated. The chemical shifts are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The calculated chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound provide a theoretical spectrum that can be compared with experimental data. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

Spin-spin coupling constants (J-couplings) can also be computed. These calculations are generally more computationally demanding but provide valuable information about the connectivity and dihedral angles within the molecule.

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 128.5 | 128.2 |

| C2 | 130.2 | 129.9 |

| C3 | 115.8 | 115.5 |

| C4 | 160.1 | 159.8 |

| C5 | 118.3 | 118.0 |

| C6 | 132.7 | 132.4 |

| C=O | 168.9 | 168.5 |

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods are also invaluable for simulating various types of molecular spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies and intensities for this compound can be calculated at the same level of theory used for geometry optimization (e.g., DFT with a suitable basis set). The calculation of the second derivatives of the energy with respect to the nuclear positions yields the force constants and, subsequently, the vibrational frequencies.

IR Spectra: The intensities of IR bands are proportional to the square of the change in the dipole moment during the vibration.

Raman Spectra: Raman intensities are related to the change in the polarizability of the molecule during a vibration.

The simulated spectra provide a detailed assignment of the vibrational modes of the molecule, correlating specific peaks to the stretching, bending, and torsional motions of its functional groups (e.g., C=O stretch, N-H bend, C-O-C stretches of the ethoxy groups).

Electronic Spectra (UV-Vis): Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. These calculations can predict the absorption wavelengths (λmax) in the UV-Vis spectrum of this compound.

The analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions) provides insight into the nature of the electronic excitations, such as π → π* or n → π* transitions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N-H Stretch | 3450 | High | Low |

| C-H Aromatic Stretch | 3100-3000 | Medium | High |

| C-H Aliphatic Stretch | 2980-2850 | High | High |

| C=O Stretch | 1680 | Very High | Medium |

| C=C Aromatic Stretch | 1600-1450 | High | High |

| C-N Stretch | 1250 | Medium | Low |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the saddle point on the potential energy surface that corresponds to the transition state for a given reaction involving this compound (e.g., its synthesis or hydrolysis).

Transition State Localization: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to find the TS structure. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located, an IRC calculation can be performed. This involves following the reaction pathway downhill from the transition state in both the forward and reverse directions. A successful IRC calculation connects the transition state to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

Activation Energy Barriers and Kinetic Profile Determination

The energy difference between the reactants and the transition state is the activation energy barrier (Ea). This is a critical parameter that determines the rate of a chemical reaction.

By calculating the energies of the reactants, transition state, and products, a complete potential energy profile for the reaction can be constructed. These calculations provide quantitative predictions of the reaction's feasibility and kinetics. For more accurate results, it is important to include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energy of activation (ΔG‡).

Computational studies can also be extended to explore the effects of catalysts, solvents, and substituents on the reaction mechanism and activation barriers, providing valuable insights for reaction optimization.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.0 | +28.5 |

| Products | -15.0 | -12.5 |

Rational Design and Derivatization Strategies for 2,4 Diethoxy N Methylbenzamide Analogues

Systematic Structural Modifications for Modulating Chemical Reactivity and Interactions

Systematic structural modification is a cornerstone of medicinal and materials chemistry, allowing for the exploration of structure-property relationships. For the 2,4-diethoxy-N-methylbenzamide scaffold, key points of modification include the alkoxy substituents on the aromatic ring and the substituents on the amide nitrogen.

The two ethoxy groups at the 2- and 4-positions of the benzamide (B126) ring are significant contributors to the molecule's electronic and steric properties. As electron-donating groups, they increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions and modulating the properties of the amide group.

Strategies for modification include:

Varying Alkyl Chain Length: Altering the ethoxy groups to other alkoxy groups (e.g., methoxy (B1213986), propoxy, butoxy) can systematically probe the effect of steric bulk and lipophilicity. Increasing the chain length can enhance solubility in nonpolar solvents and introduce greater steric hindrance around the amide functionality.

Introducing Branching: Replacing linear alkyl chains with branched ones (e.g., isopropoxy, tert-butoxy) can dramatically increase steric hindrance. This can influence the conformation of the molecule by restricting rotation around the aryl-carbonyl bond, thereby affecting its interaction with other molecules or surfaces.

Altering Substitution Pattern: Moving the alkoxy groups to other positions on the ring (e.g., 2,5- or 3,4-positions) would fundamentally alter the electronic and steric environment of the amide group, leading to significant changes in chemical reactivity and physical properties.

These modifications directly impact the molecule's chemical reactivity. For instance, increasing the electron-donating ability of the substituents enhances the basicity of the amide oxygen, while increasing steric bulk can shield the amide from reacting with other chemical entities.

| Modification | Substituent Example | Expected Effect on Electronic Properties | Expected Effect on Steric Hindrance | Potential Impact on Reactivity |

|---|---|---|---|---|

| Chain Length Variation | Methoxy (-OCH₃) | Slightly less electron-donating than ethoxy | Lower | Increased susceptibility to nucleophilic attack at the carbonyl |

| Chain Length Variation | n-Propoxy (-OCH₂CH₂CH₃) | Similar electron-donating effect to ethoxy | Higher | Slightly decreased reaction rates due to steric shielding |

| Chain Branching | Isopropoxy (-OCH(CH₃)₂) | Similar electron-donating effect to ethoxy | Significantly higher | Restricted rotation around Ar-C(O) bond; potential for altered reaction pathways |

| Positional Isomerism | 3,4-Diethoxy | Different distribution of electron density on the ring | Less steric hindrance at the ortho (2) position | Altered regioselectivity in aromatic substitution reactions |

The N-methyl group and the amide nitrogen itself are critical loci for modification. The nature of the substituent on the nitrogen can influence the amide's planarity, rotational energy barrier, and hydrogen bonding capability.

Key derivatization strategies at this position include:

N-Alkyl Chain Homologation: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl, benzyl) introduces steric bulk that can disfavor planarity and influence the rotational barrier of the C-N bond. This can impact the molecule's conformational preferences.

Introduction of Functional Groups: Incorporating functional groups into the N-alkyl substituent (e.g., N-hydroxyethyl, N-carboxyethyl) can introduce new interaction points, such as hydrogen bonding sites, and significantly alter solubility and other physicochemical properties.

Heteroatom Substitution: Replacing the nitrogen atom's alkyl substituent with an electronegative heteroatom can drastically alter the electronic nature of the amide group. nih.gov This can lead to pyramidalization at the nitrogen atom, reducing the classic amide resonance and making the carbonyl group more ketone-like in its reactivity. nih.gov Such "anomeric amides" can exhibit unique chemical properties and reactivity, including rearrangements or enhanced susceptibility to cleavage. nih.gov

Studies on related benzamides have shown that even subtle changes, such as moving from a primary to a secondary amide (like an N-methyl group), can significantly impact activity in biological systems, suggesting these modifications have a profound effect on molecular interactions. acs.org

Synthetic Approaches for Diversification of the Benzamide Scaffold

To explore the structure-property relationships of this compound analogues efficiently, modern high-throughput synthesis techniques are employed. These methods allow for the rapid generation of a large number of derivatives.

Combinatorial chemistry is a powerful strategy for preparing large, diverse collections of compounds simultaneously, known as chemical libraries. nih.govwikipedia.org This approach is highly applicable to the benzamide scaffold. The core principle involves systematically and repetitively combining different "building blocks" under identical reaction conditions. pharmatutor.org

For the this compound scaffold, a typical combinatorial approach would involve the reaction of a set of benzoic acid derivatives with a set of amines. Parallel synthesis, a subset of combinatorial chemistry, is often used to create these libraries, where reactions are run in parallel in separate reaction vessels (e.g., in a 96-well plate format). nih.govmdpi.com This ensures that each well contains a single, known compound, simplifying the subsequent analysis and screening process.

A potential library design could be as follows:

Component A (Acids): A collection of 2,4-dialkoxybenzoic acids with varying alkyl chains (methyl, ethyl, propyl, isopropyl).

Component B (Amines): A diverse set of primary and secondary amines (e.g., methylamine, ethylamine, benzylamine, morpholine).

By reacting each acid from Component A with each amine from Component B, a matrix of unique benzamide analogues can be generated rapidly. Solid-phase organic synthesis (SPOS) is a common technique used in this context, where one of the components is attached to a solid support (resin bead), facilitating purification by simple filtration and washing. mdpi.comrsc.org

| Amine 1 (Methylamine) | Amine 2 (Ethylamine) | Amine 3 (Propylamine) | Amine 4 (Benzylamine) | |

|---|---|---|---|---|

| Acid 1 (2,4-Dimethoxybenzoic acid) | Product A1B1 | Product A1B2 | Product A1B3 | Product A1B4 |

| Acid 2 (2,4-Diethoxybenzoic acid) | Product A2B1 | Product A2B2 | Product A2B3 | Product A2B4 |

| Acid 3 (2,4-Dipropoxybenzoic acid) | Product A3B1 | Product A3B2 | Product A3B3 | Product A3B4 |

A modular synthesis is designed for versatility, allowing different fragments (modules) of the target molecule to be swapped out easily. nih.gov For this compound analogues, a convergent modular approach is highly effective.

The general and most common modular route to benzamides involves a two-step sequence:

Activation of the Carboxylic Acid: The parent benzoic acid (e.g., 2,4-diethoxybenzoic acid) is converted into a more reactive species. This is typically achieved by forming an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (such as EDCI or HATU) to form an activated ester in situ. acs.org

Amidation: The activated acid derivative is then reacted with the desired amine (e.g., methylamine) to form the final amide bond.

This modularity allows for the synthesis of a wide array of analogues by simply changing the starting benzoic acid or the amine used in the final step. nih.govnih.gov This strategy is not only efficient for creating diversity but also allows for the late-stage introduction of complex or sensitive functional groups via the amine component.

Theoretical Prediction of Analogue Properties and Structure-Property Relationships (for non-biological properties)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the physicochemical properties of molecules before they are synthesized. tandfonline.com These methods can calculate various electronic and structural properties, offering insights into reactivity and stability.

For analogues of this compound, theoretical calculations can predict:

Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation, providing information on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. tandfonline.com

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with other reagents. researchgate.net

Reactivity Descriptors: Global descriptors like chemical hardness, softness, and electrophilicity can be calculated to provide a quantitative measure of a molecule's reactivity. tandfonline.comresearchgate.net

By performing these calculations on a virtual library of analogues, researchers can establish Structure-Property Relationships (SPRs). For example, one could computationally model how varying the alkoxy substituents affects the HOMO-LUMO gap or the electrostatic potential around the amide carbonyl. This allows for the pre-selection of candidates with desired electronic properties for synthesis, saving significant time and resources. nih.gov

| Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

|---|---|---|---|---|

| 2,4-Dimethoxy-N-methylbenzamide | -6.10 | -0.95 | 5.15 | Baseline |

| This compound | -6.05 | -0.92 | 5.13 | Slightly more reactive |

| 2,4-Dinitro-N-methylbenzamide | -7.50 | -2.80 | 4.70 | Significantly more reactive (higher electrophilicity) |

Note: The values in Table 3 are hypothetical and for illustrative purposes to demonstrate the type of data generated from theoretical calculations.

In Silico Screening for Desired Chemical or Material Characteristics

In silico screening, or virtual screening, is a computational technique used to assess large libraries of chemical structures to identify those with a high probability of possessing a desired set of properties. For the development of this compound analogues, this approach can be used to prioritize molecules for synthesis, thereby saving time and resources.

The process begins with the creation of a virtual library of analogues. This is achieved by systematically modifying the parent structure of this compound. Modifications can include:

Alterations to the ethoxy groups: These can be replaced with other alkoxy groups of varying chain lengths or with different functional groups altogether to modulate solubility and steric hindrance.

Substitution on the aromatic ring: Additional substituents can be introduced at the available positions (3, 5, and 6) to influence the electronic properties and intermolecular interactions of the molecule.

Modification of the N-methylbenzamide moiety: The methyl group can be substituted with larger alkyl groups, or the entire amide group can be altered to explore different hydrogen bonding capabilities.

Once the virtual library is established, a series of computational filters are applied to predict the chemical and material characteristics of each analogue. These filters can include:

Molecular Docking: If the target application involves interaction with a specific protein or receptor, molecular docking can be used to predict the binding affinity and mode of interaction of each analogue. mdpi.comresearchgate.net This is particularly relevant in the design of bioactive molecules.

Prediction of Physicochemical Properties: A range of properties crucial for material science applications can be calculated. These include solubility, melting point, boiling point, and electronic properties such as the HOMO-LUMO gap.

Pharmacokinetic and Toxicity (ADMET) Prediction: In the context of developing bioactive compounds, in silico models can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the virtual analogues. mdpi.com

The output of the in silico screening process is a ranked list of candidate molecules with the highest predicted potential for the desired application. This smaller, more focused list of compounds can then be synthesized and experimentally tested.

Table 1: Hypothetical In Silico Screening Data for this compound Analogues

| Compound ID | Modification | Predicted Solubility (mg/L) | Predicted Melting Point (°C) | Docking Score (kcal/mol) |

| DEMB-001 | Parent Compound | 150 | 85 | -7.2 |

| DEMB-002 | 5-Fluoro substitution | 180 | 92 | -7.8 |

| DEMB-003 | 3-Methoxy substitution | 130 | 88 | -7.5 |

| DEMB-004 | N-ethyl substitution | 140 | 78 | -7.3 |

| DEMB-005 | 4-Propoxy substitution | 120 | 80 | -7.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. archivepp.com For this compound, QSPR models can be developed to predict various chemical attributes of its analogues, such as solubility, thermal stability, and chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with experimentally determined values for the property of interest is required. For a novel compound like this compound, this may involve synthesizing a small, diverse library of analogues and measuring their properties.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the experimental property. archivepp.com

Model Validation: The predictive power of the QSPR model is rigorously assessed using statistical techniques such as cross-validation and by testing it on an external set of molecules that were not used in the model development.

Once a validated QSPR model is established, it can be used to predict the properties of new, unsynthesized analogues of this compound. This allows for the rapid screening of large virtual libraries and the identification of candidates with optimal properties for a given application.

Table 2: Example of Molecular Descriptors Used in QSPR Modeling

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, related to hydrogen bonding capacity. |

| Number of Rotatable Bonds (nRotB) | The number of bonds that allow for free rotation, indicating molecular flexibility. |

| Dipole Moment | A measure of the polarity of the molecule. |

This table provides examples of common molecular descriptors and is not an exhaustive list.

Regioselective Synthesis of Multi-Substituted Derivatives

The synthesis of multi-substituted derivatives of this compound requires precise control over the position of newly introduced functional groups on the aromatic ring. This is achieved through regioselective synthesis, which employs specific reagents and reaction conditions to direct the functionalization to a particular carbon atom.

Several strategies can be employed for the regioselective synthesis of analogues of this compound:

Directed Ortho-Metalation (DoM): This is a powerful technique for the functionalization of substituted aromatic compounds. In the case of this compound, the amide group can act as a directing group, facilitating the deprotonation of the adjacent ortho position (the 3-position) by a strong base, such as an organolithium reagent. The resulting lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of substituents at the 3-position with high regioselectivity.

Electrophilic Aromatic Substitution: The existing ethoxy groups at the 2- and 4-positions are ortho-, para-directing and activating groups. This means that electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, will preferentially occur at the positions ortho and para to these groups. Given that the 2- and 4-positions are already substituted, the most likely positions for electrophilic attack would be the 3-, 5-, and 6-positions. The precise outcome will depend on the specific electrophile and reaction conditions, as well as the steric hindrance imposed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen, is present on the aromatic ring, it can be displaced by a nucleophile. This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiols. The regioselectivity of SNAr reactions is governed by the electronic effects of the other substituents on the ring.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. By starting with a halogenated derivative of this compound, a wide range of substituents can be introduced at specific positions on the aromatic ring.

The choice of synthetic strategy will depend on the desired substitution pattern and the nature of the functional group to be introduced. A multi-step synthetic sequence may be required to achieve the desired multi-substituted derivative of this compound.

Exploration of Non Biological Applications and Advanced Materials Science Potential of 2,4 Diethoxy N Methylbenzamide and Its Derivatives

Supramolecular Chemistry and Self-Assembly Research

The specific arrangement of ethoxy and N-methylbenzamide groups in 2,4-diethoxy-N-methylbenzamide provides a unique platform for studying non-covalent interactions, which are fundamental to supramolecular chemistry and crystal engineering.

Investigation of Hydrogen Bonding Networks and Crystal Engineering

The N-methylbenzamide moiety in this compound contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the ethoxy oxygens). This arrangement facilitates the formation of intricate hydrogen bonding networks, which are crucial in controlling the assembly of molecules in the solid state.

Research on analogous compounds, such as 4-Methoxy-N-methylbenzamide, has demonstrated the formation of one-dimensional chains through intermolecular N—H⋯O hydrogen bonds. In the crystal structure of 4-Methoxy-N-methylbenzamide, molecules are connected via these hydrogen bonds, forming chains that are further linked by C—H⋯π interactions to create a three-dimensional network. The dihedral angle between the amide group and the benzene (B151609) ring in this compound is 10.6 (1)°.

| Compound | Hydrogen Bond Type | Supramolecular Assembly |

| 4-Methoxy-N-methylbenzamide | N—H⋯O, C—H⋯π | 3D Network |

This interactive table summarizes the hydrogen bonding and supramolecular assembly in a related benzamide (B126) derivative.

The presence of two ethoxy groups in this compound, as opposed to a single methoxy (B1213986) group, is expected to introduce additional complexity and potential for varied hydrogen bonding patterns, influencing the final crystal packing and material properties.

Formation of Co-crystals and Inclusion Compounds for Material Science

The ability of this compound to participate in hydrogen bonding makes it a promising candidate for the formation of co-crystals. Co-crystallization, the process of combining two or more different molecules in a single crystal lattice, is a powerful technique in materials science to tailor the physical and chemical properties of solids. By selecting appropriate co-formers that can interact with the hydrogen bond donor and acceptor sites of this compound, it is possible to design materials with desired properties, such as modified solubility, stability, or optical characteristics.

Furthermore, the shape and size of this compound and its derivatives could allow for the formation of inclusion compounds, where one molecule (the guest) is encapsulated within the crystal lattice of another (the host). This can lead to the development of materials for applications such as separation, storage, or controlled release of guest molecules.

Application as a Ligand in Coordination Chemistry

The amide and ethoxy groups in this compound present potential coordination sites for metal ions, making it and its derivatives interesting ligands in coordination chemistry.

Chelation Properties with Transition Metal Ions for Catalytic Applications

Benzamide derivatives can act as ligands, coordinating with transition metal ions through the carbonyl oxygen and, in some cases, the nitrogen atom. The resulting metal complexes can exhibit catalytic activity. For example, metal complexes of 2,2′-dithiobisbenzamide have been shown to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. In some benzamide complexes, coordination has been suggested to occur through the nitrogen of the amide group rather than the oxygen. The specific coordination mode can influence the catalytic properties of the resulting complex.

The presence of two ethoxy groups in this compound could influence the electronic properties of the benzamide moiety, potentially modulating the catalytic activity of its metal complexes. The steric hindrance provided by the ethoxy and N-methyl groups could also play a role in the selectivity of catalytic reactions.

| Ligand | Metal Ion | Application |

| 2,2′-dithiobisbenzamide | Various | Catalytic oxidation |

This interactive table provides an example of a benzamide derivative used in catalysis.

Development of Metal-Organic Frameworks (MOFs) Utilizing Benzamide Linkers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). The properties of MOFs are highly dependent on the nature of the metal and the organic linker. Benzamide derivatives, with their ability to coordinate to metal centers, can be utilized as linkers in the synthesis of MOFs.

By modifying the benzamide structure, for instance by introducing additional coordinating groups, it is possible to design linkers that can assemble with metal ions to form MOFs with specific topologies and pore environments. The ethoxy groups on the this compound backbone could be functionalized to introduce further coordination sites, leading to the formation of novel MOF structures with potential applications in gas storage, separation, and catalysis.

Potential in Functional Materials and Polymer Science

The incorporation of the this compound moiety into polymer chains can lead to the development of functional materials with unique properties. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, which arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide groups.

By using diamine or diacid monomers derived from this compound, it would be possible to synthesize novel aromatic polyamides. The presence of the diethoxy and N-methyl substituents on the polymer backbone would be expected to influence the polymer's properties. For instance, these side groups could disrupt the close packing of the polymer chains, potentially leading to increased solubility and processability compared to unsubstituted aramids, while still maintaining good thermal stability.

Furthermore, the functional groups on the benzamide unit offer opportunities for post-polymerization modification. This would allow for the tuning of the polymer's properties after its synthesis, opening up possibilities for creating materials with tailored functionalities for specific applications, such as membranes for separations, high-performance coatings, or advanced composites. The synthesis of high molecular weight poly(p-benzamide)s has been achieved, and the incorporation of functional groups is an active area of research.

| Monomer Type | Polymer Class | Potential Properties |

| Benzamide-derived diamines/diacids | Aromatic Polyamides | High thermal stability, potentially improved solubility |

This interactive table outlines the potential of benzamide derivatives in polymer science.

Incorporation into Polymer Systems for Enhanced Mechanical or Spectroscopic Properties

There is currently a lack of published research specifically detailing the incorporation of this compound into polymer systems. However, the molecule possesses structural features that suggest its potential as a monomer or an additive in polymer synthesis to enhance specific properties.

The benzamide structure imparts rigidity and the potential for hydrogen bonding, which could contribute to the mechanical strength and thermal stability of a polymer backbone. By modifying the core structure, for example, by introducing polymerizable groups, this compound could be used as a monomer in the synthesis of novel polyamides or other condensation polymers. The two ethoxy groups on the benzene ring could influence the polymer's solubility and processing characteristics, potentially rendering it more soluble in common organic solvents compared to unsubstituted aromatic polyamides.

Furthermore, the di-ethoxy substituted benzene ring has specific spectroscopic properties that could be imparted to a polymer matrix. If incorporated, this moiety could introduce fluorescence or alter the refractive index of the material. The potential contributions of the different parts of the molecule to polymer properties are summarized in the table below.

| Structural Component | Potential Contribution to Polymer Properties |

| Benzamide Core | Rigidity, thermal stability, potential for hydrogen bonding |

| Di-ethoxy Substituted Ring | Enhanced solubility, modified refractive index, potential for fluorescence |

| N-methyl Group | Can be replaced with other functional groups for cross-linking or further modification |

Exploration in Organic Electronics as a Component in Non-Biological Devices

The field of organic electronics relies on carbon-based materials that can transport charge. While there are no specific studies on the use of this compound in organic electronic devices, the electronic nature of its components suggests a theoretical potential for such applications. N-substituted benzamides have been synthesized and their crystal structures studied, which is a foundational step in understanding their potential as electronic materials mdpi.comnih.gov.

The 2,4-diethoxybenzene portion of the molecule is electron-rich due to the electron-donating nature of the ethoxy groups. This could make the compound or polymers derived from it potentially useful as a p-type (hole-transporting) material. The amide group, being polar, could influence the molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors.

For this compound to be a viable candidate for organic electronics, further research into its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would be necessary. Additionally, its thermal and photochemical stability would need to be assessed. The potential roles of its molecular components in an organic electronic device are hypothesized in the following table.

| Molecular Feature | Potential Role in Organic Electronics |

| Electron-rich Di-ethoxybenzene Ring | Potential as a p-type (hole-transporting) material |

| Amide Linkage | Influences solid-state packing, which affects charge mobility |

| Overall Molecular Structure | Could serve as a building block for larger, more complex organic semiconductors |

Utilization as a Spectroscopic Probe or Analytical Reagent

The development of fluorescent and colorimetric sensors for the detection of specific ions and molecules is an active area of research. While this compound has not been specifically developed for such applications, its core structure shares features with known classes of chemosensors.